N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications
- Role of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide :
- Docking Simulation :
- Potential Application :
- Role of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide :
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD)
Antibacterial Activity
Tyrosinase Inhibition
Anticonvulsant Activity
Mechanism of Action
Target of Action
The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, making it a significant target for Alzheimer’s disease (AD) treatment .
Mode of Action
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 μM . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays a vital role in memory and cognition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the concentration of ACh in the synaptic cleft . This increase enhances cholinergic neurotransmission, which is beneficial in conditions like AD, where there is a deficiency of cholinergic neurotransmission .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good absorption and distribution characteristics
Result of Action
The result of the compound’s action is an enhancement of cholinergic neurotransmission . This enhancement can alleviate symptoms of diseases characterized by cholinergic deficiency, such as AD . By increasing the level of ACh in the brain, the compound can help improve memory and cognitive function .
properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(17-7-3-1-4-8-17)20-11-16-26(24,25)22-14-12-21(13-15-22)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOUXSGOHRLGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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